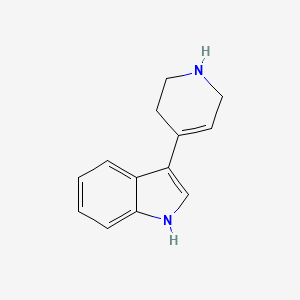
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
概要
説明
“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound that has been studied for its serotoninergic and anti-dopaminergic properties . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” involves the preparation of 32 derivatives of type (II), (V), (VII), (IX) or (X) through specific procedures .Molecular Structure Analysis
The molecular structure of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is characterized by a tetrahydropyridine ring with a molecular weight of 229.66 .Chemical Reactions Analysis
The chemical reactions involving “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” have been studied in the context of its serotoninergic and anti-dopaminergic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” include a molecular weight of 229.66 .科学的研究の応用
Synthesis and Ligand Properties
- Parallel Synthesis Techniques and Ligand Identification : A study by Egle et al. (2004) explored the use of parallel synthesis techniques to prepare a series of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds were found to have high affinity as human 5-HT(1B/1D) ligands, showcasing their potential in receptor binding studies (Egle et al., 2004).
Potential Therapeutic Applications
- 5-HT6 Receptor Agonists : Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles and evaluated them for their 5-HT6 activity. They identified potent agonists in this series, which can be of interest in developing treatments targeting the 5-HT6 receptor (Mattsson et al., 2005).
Chemical Reactivity and Synthetic Utility
- Amino-Functionalized 3-Vinyl-1H-Indoles Reactions : Medion-Simon and Pindur (1991) reported on the reactions of amino-functionalized 3-vinyl-1H-indoles, including 3-(tetrahydropyridin-4-yl)-1H-indoles, with carbo- and heterodienophiles. This study sheds light on the synthetic utility and the scope of chemical reactions involving these compounds (Medion-Simon & Pindur, 1991).
Antagonist Properties
- 5-HT6 Receptor Antagonists : Research by Cole et al. (2005) focused on designing N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives as 5-HT6 receptor antagonists. This study identified compounds with high affinity for the 5-HT6 receptor, useful for developing new pharmacological agents (Cole et al., 2005).
Molecular Structure and Characterization
- Structural Studies : Bartyzel et al. (2021) conducted detailed structural characterization of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles. This research provides insights into the molecular structure and characteristics of these compounds, potentially aiding in the development of new chemical entities (Bartyzel et al., 2021).
将来の方向性
The future directions for the study of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” could involve further exploration of its serotoninergic and anti-dopaminergic properties . Additionally, it could be studied as a potential inhibitor of the FGFR signaling pathway, which plays an essential role in various types of tumors .
特性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSPTXGPFAXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375484 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65347-55-9, 38620-69-8 | |
| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


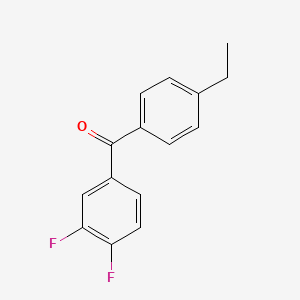
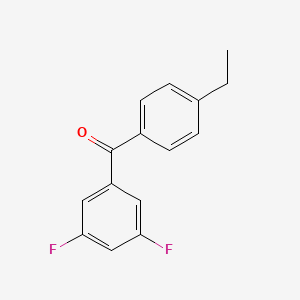
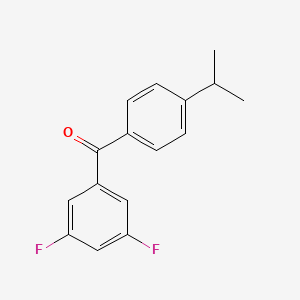
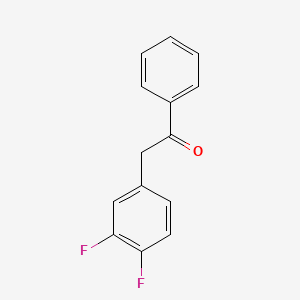


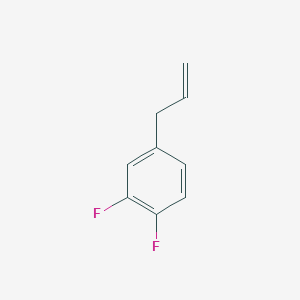


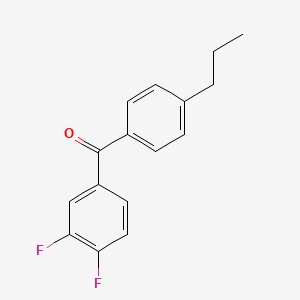
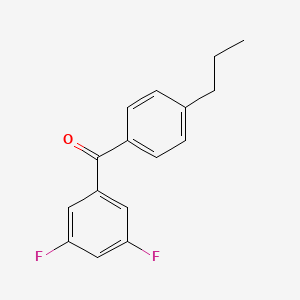

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)